1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2S/c1-16-5-9-18(10-6-16)22-14-26-23(27(22)21-4-2-3-19(24)13-21)28-15-17-7-11-20(25)12-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIKYHZRAYPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a synthetic organic molecule that belongs to the imidazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chlorophenyl group, a fluorobenzyl thioether, and a p-tolyl substituent on the imidazole ring, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of imidazole derivatives is well-documented. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating various imidazole derivatives found that one compound exhibited an IC50 value of 49.85 μM against P815 cancer cell lines, indicating moderate cytotoxicity .
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 49.85 | P815 |
| Compound B | 17.82 | Hep-2 |
The biological activity of imidazole compounds often involves interaction with specific cellular targets. For instance, they may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact mechanism for the compound under review is still being elucidated but may involve similar pathways as those observed in related compounds.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness arises from the combination of its substituents. Key comparisons with analogs from the literature include:
*Estimated based on analogs (e.g., ).
Key Observations :
- Position 1 : The 3-chlorophenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to 4-fluorophenyl in or pyridyl in SB203580 .
- Position 2 : The (4-fluorobenzyl)thio group balances lipophilicity and aromaticity, contrasting with aliphatic thioethers (e.g., isobutylthio in ) or sulfinyl groups in SB203580 .
- Position 5 : The p-tolyl group (electron-donating) may enhance metabolic stability compared to nitro () or bromophenyl () substituents.
Physicochemical Properties
- Lipophilicity : The target’s benzylthio and p-tolyl groups likely increase logP compared to nitro () or pyridyl () analogs.
- Solubility : Polar groups (e.g., nitro in ) improve aqueous solubility, whereas the target’s hydrophobic substituents may limit it.
- Stability : Electron-donating p-tolyl and halogenated aryl groups could enhance metabolic stability over nitro or bromo analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole?
- Methodology : The compound can be synthesized via a multi-step procedure involving heterocyclic coupling. A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for thioether bond formation between imidazole precursors and substituted benzyl chlorides . Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid for purification. Similar protocols for analogous imidazole derivatives highlight the use of potassium carbonate as a base and ethanol for recrystallization .
Q. How can the structure of this compound be validated experimentally?
- Methodology : Use a combination of IR spectroscopy (to confirm thioether and aromatic C–H stretching bands at ~2560 cm⁻¹ and 3050 cm⁻¹, respectively) and ¹H/¹³C NMR (to verify substituent positions via chemical shifts, e.g., 4-fluorobenzyl protons at δ 4.35 ppm as a singlet) . For advanced confirmation, single-crystal X-ray diffraction resolves disorder in the dithiolane ring or substituent orientations, as seen in structurally related imidazoles .
Q. What solvents and catalysts are critical for optimizing reaction yields?
- Methodology : Polar aprotic solvents like PEG-400 enhance solubility of aromatic intermediates, while bases such as potassium carbonate facilitate nucleophilic substitution at the sulfur atom . Catalytic systems involving clay minerals improve regioselectivity in multi-substituted imidazoles .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-fluorobenzyl) influence the compound’s reactivity?
- Methodology : Computational studies (DFT) can model electron-withdrawing effects of the 3-chlorophenyl group, which may stabilize the imidazole ring via resonance. Compare Hammett σ values for substituents to correlate with experimental reaction rates in nucleophilic substitutions . Experimentally, synthesize derivatives with varying electron-donating/withdrawing groups and analyze kinetic data using HPLC .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodology : For NMR anomalies, use VT-NMR (variable temperature) to assess dynamic processes like ring puckering or hindered rotation of the 4-fluorobenzyl group. For X-ray crystallography, refine disordered atoms using occupancy-constrained models, as demonstrated in dithiolane-containing imidazoles .
Q. How can molecular docking predict the compound’s biological interactions (e.g., enzyme inhibition)?
- Methodology : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using the compound’s X-ray structure. Compare binding poses with known inhibitors (e.g., imidazole-based COX inhibitors) to identify key interactions, such as π-π stacking with the p-tolyl group or hydrogen bonding via the thioether sulfur . Validate predictions with in vitro assays (e.g., COX-1/2 inhibition) .
Q. What are the challenges in characterizing sulfur-containing imidazoles using mass spectrometry?
- Methodology : High-resolution ESI-MS can detect [M+H]⁺ ions, but fragmentation patterns may obscure sulfur-related peaks. Use isotopic labeling (e.g., ³⁴S substitution) or tandem MS (CID) to differentiate sulfur-containing fragments from background noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
